5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic Acid
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Overview
Description
5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C10H9F3O4 It is characterized by the presence of a methoxy group and a trifluoroethoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid typically involves the reaction of 5-methoxy-2-hydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Temperature: Elevated temperatures to facilitate the esterification process.
Solvent: Organic solvents like dichloromethane or toluene to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The trifluoroethoxy group can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of this compound derivatives with additional carboxyl groups.
Reduction: Formation of partially or fully reduced trifluoroethoxy derivatives.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and trifluoroethoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid: Characterized by the presence of both methoxy and trifluoroethoxy groups.
This compound derivatives: Compounds with similar structures but different substituents on the aromatic ring.
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: Contains two trifluoroethoxy groups instead of one.
Uniqueness
This compound is unique due to the combination of methoxy and trifluoroethoxy groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c1-16-6-2-3-8(7(4-6)9(14)15)17-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURIZVDDERDREG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379495 |
Source
|
Record name | 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-34-2 |
Source
|
Record name | 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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